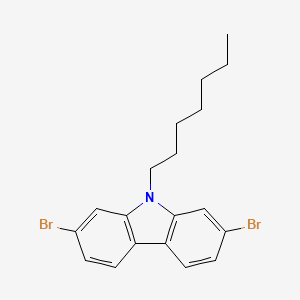

2,7-Dibromo-9-heptyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-heptylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLYLIXYBBORGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173071-58-3 | |

| Record name | 2,7-Dibromo-9-heptyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2,7-Dibromo-9-heptyl-9H-carbazole

Introduction

Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting properties, and tunable electronic structures.[1] Among these, 2,7-disubstituted carbazoles serve as critical building blocks for a variety of advanced materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The introduction of an N-alkyl chain, such as a heptyl group, enhances the solubility of these compounds, a crucial factor for solution-based processing and device fabrication.[3]

This guide provides a comprehensive overview of the synthesis and characterization of 2,7-Dibromo-9-heptyl-9H-carbazole, a key intermediate for the development of novel electroactive materials.[4] The strategic placement of bromine atoms at the 2 and 7 positions allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of carbazole-based compounds with tailored properties.[2][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the dibromination of carbazole followed by the N-alkylation with a heptyl halide.

Part 1: Dibromination of 9H-Carbazole

The selective bromination of the carbazole core at the 2 and 7 positions is a critical first step. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice.[5][6]

Experimental Protocol: Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-carbazole in a suitable solvent such as dimethylformamide (DMF).

-

Reagent Addition: Slowly add two equivalents of N-bromosuccinimide (NBS) to the solution in portions. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2,7-Dibromo-9H-carbazole.

Part 2: N-Alkylation of 2,7-Dibromo-9H-carbazole

The introduction of the heptyl chain at the 9-position is achieved through an N-alkylation reaction. This reaction is typically performed in the presence of a base and a phase-transfer catalyst to facilitate the reaction between the carbazole and the alkyl halide.[7] Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of carbazoles, often leading to reduced reaction times and improved yields.[8][9][10]

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 2,7-Dibromo-9H-carbazole in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

-

Catalyst and Reagent Addition: Add a catalytic amount of a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB), followed by the addition of 1-bromoheptane.[7][9]

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete, as indicated by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Visualization

Sources

- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. leapchem.com [leapchem.com]

- 5. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]

- 6. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

"physical and chemical properties of 2,7-Dibromo-9-heptyl-9H-carbazole"

An In-Depth Technical Guide to 2,7-Dibromo-9-heptyl-9H-carbazole: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic heterocyclic compound that has emerged as a critical building block in the field of organic electronics. Its carbazole core provides excellent electron-donating properties and chemical stability, while the bromine atoms at the 2 and 7 positions offer reactive sites for facile cross-coupling reactions. The addition of a heptyl chain at the 9-position significantly enhances its solubility in common organic solvents, a crucial characteristic for solution-based processing of organic electronic devices.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details its synthesis, purification, and key applications, offering valuable insights for researchers and professionals in materials science, chemistry, and drug development.

Molecular and Physical Properties

The molecular structure consists of a central carbazole nitrogen atom bonded to a seven-carbon alkyl chain (heptyl group), with bromine atoms substituted on the carbazole ring at the 2 and 7 positions. This specific substitution pattern is instrumental in creating highly conjugated polymers with desirable electronic properties.[1][2] The heptyl group is a key feature, as it imparts solubility and influences the molecular packing in the solid state, which are critical parameters for fabricating devices like organic light-emitting diodes (OLEDs) and solar cells.[2]

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1173071-58-3 | [3][4] |

| Molecular Formula | C₁₉H₂₁Br₂N | [4] |

| Molecular Weight | 423.18 g/mol | [4] |

| Appearance | Off-white powder/crystals | [1][5] |

| Purity | ≥98% | [3][6] |

| Solubility | Soluble in common organic solvents like toluene, THF, dichloromethane, and chloroform. Limited solubility in water. | [7][8] |

| Storage | Store in a cool, dry place, sealed in a dry environment at room temperature. | [4] |

The parent compound, 2,7-dibromo-9H-carbazole, exists as a solid crystalline material.[7] The addition of various alkyl chains, such as hexyl or octyl groups, is a common strategy to improve solubility for device fabrication.[1][2] For instance, crystals of the related 2,7-dibromo-9-octyl-9H-carbazole have been grown from hexane solutions, indicating its solubility characteristics.[2]

Chemical Synthesis and Reactivity

The synthesis of this compound is typically achieved through the N-alkylation of 2,7-dibromo-9H-carbazole. The parent 2,7-dibromo-9H-carbazole itself can be synthesized via electrophilic bromination of carbazole using reagents like N-bromosuccinimide (NBS).[7][9] More efficient, "green" methods utilizing microwave irradiation have also been developed to reduce synthesis time.[10]

The reactivity of this molecule is dominated by the two bromine atoms, which serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[8][11] This allows for the straightforward incorporation of the carbazole unit into larger conjugated polymer backbones or small molecules, making it a popular precursor for materials used in OLEDs and organic photovoltaics.[1][8]

Illustrative Synthesis Workflow

The diagram below outlines the general two-step synthesis process starting from carbazole.

Caption: General synthesis pathway for this compound.

Experimental Protocol: N-Alkylation (General Procedure)

-

Objective: To attach the heptyl group to the nitrogen atom of the 2,7-dibromo-9H-carbazole core.

-

Methodology:

-

Dissolve 2,7-dibromo-9H-carbazole in a suitable aprotic solvent (e.g., DMF or THF).

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the carbazole nitrogen.

-

Slowly add 1-bromoheptane (or another heptyl halide) to the reaction mixture.

-

Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield the pure this compound.

-

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Region: Signals corresponding to the protons on the carbazole ring system, showing characteristic splitting patterns. - Aliphatic Region: Signals for the heptyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene groups. The methylene group adjacent to the nitrogen will be shifted downfield. |

| ¹³C NMR | - Aromatic Region: Signals for the twelve carbon atoms of the dibromocarbazole core. - Aliphatic Region: Signals for the seven distinct carbon atoms of the heptyl chain. |

| FT-IR | Characteristic peaks for C-H (aromatic and aliphatic), C-N, and C-Br stretching vibrations. |

| UV-Vis Absorption | Strong absorption bands in the UV region, typical for π-π* transitions of the conjugated carbazole system. |

| Photoluminescence (PL) | Emission in the blue region of the visible spectrum, a key property for its use in blue OLEDs.[12] |

Applications in Organic Electronics

The unique combination of a high-triplet-energy carbazole donor, enhanced solubility, and versatile reactive sites makes this compound a cornerstone material for high-performance organic electronic devices.[12]

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters, hole-transporting materials, and as deep-blue emitters themselves.[11][13][14] The high triplet energy of the carbazole unit helps to confine excitons on the guest phosphorescent dopant, leading to high efficiency.[12]

-

Organic Photovoltaics (OPVs): It is a key monomer for synthesizing donor polymers for polymer solar cells.[1] A well-known example is its use in the synthesis of PCDTBT, a benchmark polymer semiconductor for OPVs.[1]

-

Organic Field-Effect Transistors (OFETs): The good charge carrier mobility and stability of carbazole-based polymers also make them suitable for use in OFETs.[1]

Caption: Role of the molecule as a precursor for materials in electronic devices.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as a skin and eye irritant.[4][15]

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[15][16] Avoid contact with skin, eyes, and clothing.[15]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water. If irritation occurs, seek medical attention.[15]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[15]

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15][16]

-

Ingestion: Rinse mouth with water and seek medical advice.[15][16]

-

Conclusion

This compound is a highly valuable and versatile organic semiconductor building block. Its well-defined structure provides a unique combination of electronic properties, chemical reactivity, and processability. The electron-rich carbazole core, coupled with the synthetically accessible bromine positions and the solubility-enhancing heptyl chain, makes it an indispensable material for the development of next-generation OLEDs, OPVs, and other advanced electronic applications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in scientific research and industrial innovation.

References

-

Journal of the Chemical Society, Perkin Transactions 1. (2000). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Retrieved from [Link]

-

ResearchGate. (2021, August). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Retrieved from [Link]

-

National Institutes of Health (NIH). (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

-

PubMed Central. (2021, November 9). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Retrieved from [Link]

-

Borun New Material Technology. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Retrieved from [Link]

-

ResearchGate. (2012, August). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Retrieved from [Link]

-

MDPI. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and.... Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2, 7-Dibromo-9-(9-heptadecyl)carbazole, min 98% (HPLC), 1 gram. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2, 7-Dibromo-9-heptyl-9H-carbazole, min 98% (GC), 1 gram. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumorachemicals.com [lumorachemicals.com]

- 4. 1173071-58-3|this compound|BLD Pharm [bldpharm.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. calpaclab.com [calpaclab.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"molecular structure of 2,7-Dibromo-9-heptyl-9H-carbazole"

An In-Depth Technical Guide to the Molecular Structure of 2,7-Dibromo-9-heptyl-9H-carbazole

Introduction

The carbazole heterocycle is a foundational scaffold in the fields of medicinal chemistry and materials science.[1][2] Its rigid, electron-rich aromatic system provides excellent thermal stability and charge-transport properties, making it a privileged component in the design of advanced functional materials.[2][3] Among its many derivatives, 2,7-disubstituted carbazoles have garnered significant attention as critical building blocks for π-conjugated polymers and small molecules used in organic electronics.[3][4][5] The substitution at the 2 and 7 positions allows for the extension of the conjugated system, enabling the tuning of electronic and photophysical properties.

This technical guide offers a comprehensive examination of the molecular structure of a key carbazole derivative: This compound . We will delve into its chemical identity, synthetic pathways, and the sophisticated techniques used for its structural elucidation. The primary focus will be on its solid-state architecture, including the critical non-covalent interactions that dictate its molecular packing. Understanding this structure is paramount, as it directly influences the material's solubility, processability, and ultimate performance in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[5]

Part 1: Core Molecular Framework and Properties

Chemical Identity

This compound is an organic compound characterized by a central carbazole core, functionalized with two bromine atoms and an N-alkyl chain. The key identifiers and properties of this molecule are summarized below.

| Property | Value | Reference |

| CAS Number | 1173071-58-3 | [6][7][8][9] |

| Molecular Formula | C₁₉H₂₁Br₂N | [8][9][10] |

| Molecular Weight | 423.19 g/mol | [8][9][10] |

| Typical Purity | >98.0% (GC) | [8][9] |

| Physical Appearance | Solid |

Structural Overview

The molecule's architecture can be deconstructed into three key components, each serving a distinct purpose:

-

The Carbazole Core: This planar, tricyclic aromatic system is the electronic heart of the molecule. Its extended π-system is responsible for the inherent hole-transporting capabilities.[2][3]

-

Bromine Substituents (C2, C7): The bromine atoms are not merely passive substituents. They are strategically positioned to serve as highly efficient reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[5] This allows for the straightforward synthesis of polymers and more complex molecular structures, making it an invaluable monomer.

-

N-Heptyl Chain (N9): The attachment of a flexible alkyl chain at the nitrogen atom is a critical design choice. This non-polar chain significantly enhances the molecule's solubility in common organic solvents, which is essential for solution-based processing and device fabrication.[4] Furthermore, the chain plays a crucial role in directing the solid-state packing, influencing intermolecular distances and orbital overlap.[4]

Molecular Structure Diagram

Caption: General synthetic pathway for this compound.

Experimental Protocol: N-Alkylation

This protocol is a representative procedure based on established methods for N-alkylation of carbazoles. [4]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,7-dibromo-9H-carbazole (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and clean deprotonation of the carbazole nitrogen without competing side reactions. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Alkylation: Add 1-bromoheptane (1.2 eq) dropwise to the solution.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Cool the reaction to room temperature and carefully quench by slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Structural confirmation relies on a suite of spectroscopic techniques. While actual spectra are proprietary or dataset-dependent, the expected features are highly predictable. [7]

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | - Aromatic Region (δ 7.5-8.5 ppm): Multiple signals (doublets, singlets) corresponding to the protons on the carbazole core. The C1/C8, C3/C6, and C4/C5 protons will have distinct chemical shifts and coupling patterns. - Alkyl Region (δ 0.8-4.5 ppm): A triplet for the terminal CH₃ group (~0.9 ppm), a series of multiplets for the methylene (CH₂) groups of the heptyl chain, and a distinct triplet for the N-CH₂ group (~4.3 ppm) shifted downfield due to the adjacent nitrogen atom. |

| ¹³C NMR | - Aromatic Region (δ 110-145 ppm): Signals for all unique carbon atoms in the carbazole skeleton. The carbons attached to bromine (C2, C7) will appear around 115-120 ppm. - Alkyl Region (δ 14-45 ppm): Signals for each of the seven carbons in the heptyl chain. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M⁺, [M+2]⁺, and [M+4]⁺ peaks) confirming the presence of dibromination. The observed mass will correspond to the molecular weight (423.19 g/mol ). [10] |

| FT-IR | - Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-N Stretch: Around 1300-1350 cm⁻¹. - C-Br Stretch: In the fingerprint region, typically 500-650 cm⁻¹. |

Part 3: Solid-State Structure and Molecular Packing

The definitive understanding of a molecule's three-dimensional structure and intermolecular arrangement comes from single-crystal X-ray diffraction (XRD). While the specific crystal structure for the 9-heptyl derivative is not publicly available, extensive data exists for the nearly identical 2,7-Dibromo-9-octyl-9H-carbazole , which serves as an excellent and highly predictive model. [4][11][12]

Crystallographic Analysis (Based on the 9-Octyl Analogue)

The analysis of the 9-octyl derivative reveals a highly ordered packing motif driven by a combination of non-covalent interactions. [4]

| Crystallographic Parameter | Value for 2,7-Dibromo-9-octyl-9H-carbazole |

|---|---|

| Chemical Formula | C₂₀H₂₃Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.7256 (4) |

| b (Å) | 4.6578 (1) |

| c (Å) | 19.7236 (4) |

| **β (°) ** | 95.945 (1) |

| **Volume (ų) ** | 1893.79 (7) |

Data sourced from Gagnon & Laliberté (2008). [4]

Key Structural Features in the Solid State

The crystal packing reveals that the molecule does not exist in isolation but rather as part of a well-defined supramolecular assembly.

-

Conformation: The carbazole core is essentially planar, while the attached alkyl chain adopts a fully extended, low-energy anti (all-trans) conformation. [4][11]This linear shape is crucial for enabling dense packing.

-

Bilayered Structure: The most striking feature is the formation of a segregated bilayer. The long, non-polar alkyl chains from adjacent molecules aggregate together, forming insulating layers. These layers effectively isolate rows of the electronically active carbazole units. [4][12]This self-assembly is a key determinant of charge transport pathways in thin films.

-

Intermolecular Interactions: The stability of the crystal lattice is governed by several key interactions:

-

Offset π–π Stacking: The planar carbazole units stack on top of each other. The interaction is not a perfect face-to-face overlap but is offset. The centroid-to-centroid distance in the octyl analogue is 4.2822 Å, which is indicative of significant π-system interaction, crucial for charge hopping between molecules. [4][11] * C–H···π Interactions: The packing is further stabilized by interactions where a C-H bond from the methylene group attached to the nitrogen points towards the center of the π-cloud of an adjacent carbazole ring. [4][12] * Halogen···Halogen Interactions: One of the bromine atoms engages in a short Br···Br contact with a bromine on a neighboring molecule (3.5475 Å). This distance is significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a stabilizing halogen bond interaction. [4][11]

-

Intermolecular Packing Diagram

Caption: Key intermolecular interactions governing solid-state packing.

Part 4: Structure-Property Relationships and Applications

The detailed molecular structure directly dictates the material's properties and its utility.

-

Solubility and Processability: The N-heptyl chain is the primary reason this molecule is soluble in organic solvents, allowing for the creation of thin films via techniques like spin-coating or inkjet printing, which are essential for manufacturing large-area electronic devices. [4]* Electronic Properties and Charge Transport: The π-π stacking of the carbazole cores creates a pathway for charge (specifically, holes) to hop between molecules. The degree of order, stacking distance, and orbital overlap—all consequences of the molecular packing—determine the charge mobility and, therefore, the efficiency of the final device. The insulating alkyl bilayers help to confine charge transport to the desired π-conjugated pathways.

-

Versatility as a Building Block: As a monomer, the two bromine atoms at the 2 and 7 positions are perfect handles for polymerization. Reactions like Suzuki coupling can be used to link these units together, forming high-molecular-weight poly(2,7-carbazole)s, a class of polymers known for their excellent performance in organic solar cells and LEDs. [5][13]

Conclusion

This compound is a meticulously designed molecule where each component serves a purpose. The carbazole core provides the essential electronic properties, the bromine atoms offer synthetic reactivity, and the heptyl chain ensures processability and directs the supramolecular assembly. Its solid-state structure, characterized by a segregated bilayer arrangement and a network of π-stacking, C-H···π, and halogen bonding interactions, is a direct consequence of its molecular design. This intricate architecture creates organized charge transport pathways, making it an exceptionally valuable building block for the next generation of high-performance organic electronic materials.

References

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]

-

Zhang, Y., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Available at: [Link]

-

Xinghui Corporation. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Available at: [Link]

-

ResearchGate. (2023). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. [Image]. Available at: [Link]

- Murphy, C. E., et al. (2012). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Tetrahedron Letters. (Note: A direct link to the full text was not available, but the abstract confirms the topic).

-

Xinghui Corporation. (n.d.). Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. Available at: [Link]

-

Autech Industry Co., Limited. (n.d.). This compound. Available at: [Link]

-

Guo, X., et al. (2021). Various Molecular Arrangements Leading to Different Desolvation Rates: Research on the Stability of 2,7-Dibromo-9H-carbazole Solvates. CrystEngComm. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. [PDF]. Available at: [Link]

-

IUCr Journals. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Available at: [Link]

-

Funmilayo, E. A., et al. (2011). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. [Request PDF]. Available at: [Link]

-

ResearchGate. (2017). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Available at: [Link]

Sources

- 1. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. lumorachemicals.com [lumorachemicals.com]

- 7. 1173071-58-3|this compound|BLD Pharm [bldpharm.com]

- 8. labsolu.ca [labsolu.ca]

- 9. calpaclab.com [calpaclab.com]

- 10. PubChemLite - this compound (C19H21Br2N) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,7-Dibromo-9-heptyl-9H-carbazole: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,7-Dibromo-9-heptyl-9H-carbazole, a crucial building block in the synthesis of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic properties of this compound. The guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this carbazole derivative.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 1173071-58-3) possesses a rigid carbazole core substituted with two bromine atoms at the 2 and 7 positions, and a flexible heptyl chain at the 9-position. This unique combination of a π-conjugated aromatic system and an aliphatic chain imparts specific solubility and electronic properties, making it a valuable component in the design of organic semiconductors and other functional materials.

The spectroscopic characterization of this molecule is fundamental to confirming its identity and purity. The following sections will provide a detailed analysis of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]

-

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Caption: Sample Preparation Methods for FT-IR Spectroscopy.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| C-N Stretch | 1350 - 1250 | Medium to Strong |

| C-Br Stretch | 700 - 500 | Strong |

Interpretation Insights:

-

The presence of sharp peaks just above 3000 cm⁻¹ is indicative of the aromatic C-H bonds. [4]* Strong absorptions below 3000 cm⁻¹ confirm the presence of the saturated heptyl chain. [4]* The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-N and C-Br stretching vibrations, which are highly characteristic of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile organic molecules.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙). [5]3. Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, charged fragments. [5]4. Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will have several key features.

-

Molecular Ion (M⁺˙): The molecular weight of the compound is 423.19 g/mol . [6]Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic cluster of peaks:

-

m/z ≈ 422: Corresponding to the molecule with two ⁷⁹Br isotopes.

-

m/z ≈ 424: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br isotope.

-

m/z ≈ 426: Corresponding to the molecule with two ⁸¹Br isotopes. The expected intensity ratio of these peaks will be approximately 1:2:1. [7]

-

-

Key Fragmentation Patterns:

-

Loss of a Hexyl Radical: A common fragmentation pathway for alkyl chains is the loss of a radical. The loss of a hexyl radical (•C₆H₁₃) from the molecular ion would result in a fragment at m/z corresponding to [M - 85]⁺.

-

Benzylic-type Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is also likely, leading to the formation of a stable carbazole-containing cation.

-

Loss of Bromine: Fragmentation involving the loss of one or both bromine atoms may also be observed.

-

| Ion | m/z (approximate) | Interpretation |

| [M]⁺˙ | 422, 424, 426 | Molecular ion cluster (ratio ~1:2:1) |

| [M - C₆H₁₃]⁺ | 337, 339, 341 | Loss of a hexyl radical |

| [M - Br]⁺ | 343, 345 | Loss of a bromine atom |

Summary of Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | Aromatic signals from ~7.3-8.1 ppm; Aliphatic signals from ~0.8-4.3 ppm, with the N-CH₂ protons being the most downfield. |

| ¹³C NMR | Aromatic carbons from ~110-142 ppm; Aliphatic carbons from ~14-45 ppm. |

| IR | Aromatic C-H stretch (>3000 cm⁻¹); Strong aliphatic C-H stretch (<3000 cm⁻¹); C-N and C-Br stretches in the fingerprint region. |

| MS (EI) | Characteristic molecular ion cluster at m/z ≈ 422, 424, 426 in a ~1:2:1 ratio. Fragmentation patterns corresponding to the loss of alkyl radicals and bromine. |

This comprehensive spectroscopic analysis provides a robust framework for the identification and characterization of this compound, ensuring its quality and suitability for its intended applications in advanced materials and drug development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Li, E., et al. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Zhang, Y., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9, 707315.

-

CP Lab Safety. (n.d.). 2, 7-Dibromo-9-heptyl-9H-carbazole, min 98% (GC), 1 gram. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Mane, J. Y., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(14), 8652-8665.

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). The ¹H-NMR experiment. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

Advanced NMR Techniques Organic. (n.d.). Retrieved from [Link]

-

Bitesize Bio. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Electron Ionization. Retrieved from [Link]

-

Columbia University. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR Absorption Table. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

"crystal structure of 2,7-Dibromo-9-heptyl-9H-carbazole derivatives"

An In-depth Technical Guide to the Crystal Structure of 2,7-Dibromo-9-heptyl-9H-carbazole Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, crystallization, and detailed crystal structure analysis of this compound and its closely related derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with practical insights into the structure-property relationships that govern the performance of these vital organic compounds.

Introduction: The Strategic Importance of 2,7-Dibromo-9-alkyl-carbazoles

The carbazole moiety, a rigid and electron-rich heterocyclic scaffold, is a cornerstone in the design of high-performance organic materials.[1][2] Its derivatives are integral to the advancement of organic electronics, serving as critical building blocks for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[3][4] The strategic functionalization of the carbazole core allows for the precise tuning of its electronic and physical properties.

The molecular architecture of this compound is a testament to rational design:

-

The Carbazole Core : Provides excellent thermal and photochemical stability, forming the electronically active heart of the molecule.[4]

-

2,7-Bromo Substituents : These positions are not merely passive functional groups; they are reactive handles for extending π-conjugation through various cross-coupling reactions like Suzuki and Stille couplings, enabling the construction of complex polymers and small molecules.[3][4] Furthermore, they actively participate in intermolecular interactions that guide crystal packing.

-

The N-Alkyl Chain (Heptyl/Octyl) : The introduction of an alkyl chain at the 9-position is a critical modification. It significantly enhances the solubility of the otherwise rigid carbazole core, which is essential for solution-based processing of electronic devices.[5] Crucially, the length and conformation of this chain exert profound control over the solid-state molecular packing, directly influencing the material's electronic properties.[5][6]

Synthesis and Crystallization: From Molecule to Single Crystal

The preparation of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The process begins with the synthesis of the target compound, followed by a meticulous crystallization procedure.

Experimental Protocol: Synthesis of 2,7-Dibromo-9-alkyl-9H-carbazole

This protocol describes a standard N-alkylation procedure, adapted from established methods for similar derivatives.[5]

Objective: To synthesize this compound from 2,7-Dibromo-9H-carbazole.

Materials:

-

2,7-Dibromo-9H-carbazole

-

1-Bromoheptane (or 1-Bromooctane for the octyl derivative)

-

Sodium Hydride (NaH) or Potassium Hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane

-

Hexanes

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,7-Dibromo-9H-carbazole (1.0 eq) in anhydrous DMF.

-

Deprotonation : Add a strong base such as Sodium Hydride (NaH, 1.2 eq) portion-wise at 0 °C. The causality here is the need to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion. This anion is a significantly stronger nucleophile than the neutral carbazole, enabling efficient alkylation.

-

Alkylation : Allow the mixture to stir at room temperature for 1 hour. Subsequently, add 1-Bromoheptane (1.2 eq) dropwise. The reaction is then heated to 60-80 °C and stirred overnight to ensure complete reaction.

-

Quenching and Extraction : Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of methanol to neutralize any unreacted NaH. The mixture is then poured into water and extracted multiple times with dichloromethane.

-

Washing and Drying : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification : The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure this compound.

Experimental Protocol: Single Crystal Growth

The quality of the crystal directly impacts the resolution of the diffraction data. Slow cooling is the method of choice for obtaining well-ordered, single crystals of these derivatives.[5]

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Step-by-Step Procedure:

-

Prepare a Saturated Solution : Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexanes or ethanol) in a clean vial at an elevated temperature (e.g., 60 °C) to achieve saturation.

-

Slow Cooling : Loosely cap the vial to allow for slow solvent evaporation. Place the vial in a controlled environment where the temperature can be reduced slowly over several days. A Dewar flask filled with hot water or a programmable heating block can be used to achieve a slow cooling rate. This slow process is critical to allow molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects.

-

Crystal Harvesting : Once well-formed crystals (needles are common for these compounds) appear, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.[5]

-

Drying : Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final structural analysis.

In-Depth Crystal Structure Analysis

The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces.[7] These interactions define the macroscopic properties of the material. For carbazole derivatives, key interactions include π-π stacking, C-H···π interactions, and halogen bonding.[5][8][9]

As a definitive crystal structure for the 9-heptyl derivative is not publicly available, we will conduct our analysis on the closely analogous and well-documented 2,7-Dibromo-9-octyl-9H-carbazole , for which high-quality crystallographic data exists.[5][10][11] The principles governing its packing are directly applicable to the heptyl derivative.

Molecular Conformation

In the crystalline state, the octyl chain adopts a fully extended, low-energy anti conformation, with C-C-C-C torsion angles approaching 180°.[5][10] The carbazole ring system itself is nearly planar.[12] This extended alkyl chain conformation is a crucial factor that facilitates the segregated packing motif observed in the crystal.

Crystal Packing and Intermolecular Interactions

The crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole is characterized by a distinct bilayered structure .[5] The long, parallel octyl chains pack together tightly, forming an insulating aliphatic bilayer. This segregation effectively isolates rows of the electronically active carbazole units.[5] This packing is stabilized by several key non-covalent interactions:

-

Offset π-π Stacking : The carbazole moieties do not stack in a direct face-to-face manner. Instead, they engage in offset π-π interactions. The centroid-to-centroid distance between adjacent carbazole rings is approximately 4.28 Å.[5][10] This offset arrangement helps to minimize electrostatic repulsion while maintaining attractive van der Waals forces.

-

C-H···π Interactions : The packing is further stabilized by C-H···π interactions. Specifically, the methylene protons (CH₂) directly attached to the carbazole nitrogen atom form short contacts (H···centroid distances of ~2.96 Å and 2.99 Å) with the π-system of an adjacent carbazole unit.[5][10]

-

Halogen Bonding (Br···Br Contacts) : A short contact of approximately 3.55 Å is observed between bromine atoms on symmetry-related molecules.[5][10] This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a stabilizing halogen-halogen interaction that contributes to the overall packing arrangement.[5][10]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2,7-Dibromo-9-octyl-9H-carbazole.[5]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₃Br₂N |

| Molecular Weight | 437.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.7256 |

| b (Å) | 4.6578 |

| c (Å) | 19.7236 |

| β (°) | 95.945 |

| Volume (ų) | 1893.79 |

| Z (molecules/unit cell) | 4 |

Visualization of Crystal Packing

This diagram illustrates the key packing features, showing the bilayer formation and the primary intermolecular interactions.

Structure-Property Relationships

The crystallographic arrangement is not merely an academic curiosity; it is the primary determinant of the material's bulk properties.

-

Influence of the Alkyl Chain : The segregated packing induced by the long alkyl chains is critical. The aliphatic bilayers act as insulating layers, electronically decoupling the rows of carbazole units. This quasi-one-dimensional packing can lead to anisotropic charge transport properties, which is a key consideration in OFET design. Studies on other molecular systems have shown that even the parity of the alkyl chain (odd vs. even number of carbons) can drastically alter the packing arrangement from helical to planar, thereby changing the material's physical properties.[13][14]

-

Role of Intermolecular Interactions : The efficiency of charge transport between adjacent molecules is highly sensitive to their relative orientation and distance. The offset π-π stacking distance of ~4.28 Å, while indicative of interaction, is larger than the ideal distances (< 4 Å) for high-mobility charge transport. However, this packing can be beneficial for emissive applications (OLEDs) by reducing luminescence quenching that often occurs in tightly packed aggregates. The Br···Br interactions provide additional structural reinforcement, contributing to the thermal stability of the crystalline phase.[15]

Conclusion

The crystal structure of 2,7-Dibromo-9-alkyl-carbazole derivatives reveals a sophisticated, self-assembled supramolecular architecture. The interplay between the extended alkyl chains and the specific non-covalent interactions—including offset π-π stacking, C-H···π forces, and halogen bonding—gives rise to a distinct bilayered packing motif. This structural framework is fundamental to the properties of these materials, governing everything from solubility to charge transport and photophysical behavior. A thorough understanding of these crystal structures is therefore indispensable for the rational design of next-generation organic electronic materials, enabling scientists to forge a direct link between molecular design, solid-state structure, and device performance.

References

- Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. (URL: )

- 2,7-Dibromo-9H-carbazole丨CAS 136630-39-2. LeapChem. (URL: )

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. (URL: [Link])

- Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive M

-

2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. (URL: [Link])

-

Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives. RSC Publishing. (URL: [Link])

-

X-ray structure of compound 2. X-ray diffraction analysis showed very... ResearchGate. (URL: [Link])

-

Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. (URL: [Link])

-

X-ray and DFT structural study of some carbazole-substituted imines. Semantic Scholar. (URL: [Link])

-

Effect of alkyl chain length and linker atom on the crystal packing... ResearchGate. (URL: [Link])

-

Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. ResearchGate. (URL: [Link])

-

XRD patterns of anthracene, carbazole, and co-crystals. ResearchGate. (URL: [Link])

-

Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions... ResearchGate. (URL: [Link])

-

Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the... ResearchGate. (URL: [Link])

-

2,7-Dibromo-9-octyl-9H-carbazole. PubMed. (URL: [Link])

-

X-ray and DFT structural study of some carbazole-substituted imines. ResearchGate. (URL: [Link])

-

The Crystal and Molecular Structure of Carbazole. Semantic Scholar. (URL: [Link])

-

Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers... ResearchGate. (URL: [Link])

-

Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives... MDPI. (URL: [Link])

-

This compound. PubChemLite. (URL: [Link])

-

Intermolecular contacts of carbazole rings in the crystal of 3d,... ResearchGate. (URL: [Link])

-

Intramolecular and intermolecular interactions in single crystals of a)... ResearchGate. (URL: [Link])

-

2,7-Dibromo-9-octyl-9H-carbazole. ResearchGate. (URL: [Link])

-

2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. PMC. (URL: [Link])

-

2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. PMC. (URL: [Link])

-

The effects of cationic odd–even alkyl chains on the crystal structure... Journal of Materials Chemistry A. (URL: [Link])

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. (URL: [Link])

-

The crystal packing of compound (II), viewed along the ac diagonal,... ResearchGate. (URL: [Link])

-

Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. PMC. (URL: [Link])

-

A view of the crystal packing of the title compound... ResearchGate. (URL: [Link])

-

Synthesis, crystal structures and properties of carbazole-based[13]helicenes... Beilstein Journals. (URL: [Link])

-

Knitting Up 2,7-disubstituted Carbazole Based Oligomers... PubMed. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. leapchem.com [leapchem.com]

- 5. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,7-Dibromo-9-octyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. The effects of cationic odd–even alkyl chains on the crystal structure and energetic properties of cyclo-N5− salts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2,7-Dibromo-9-heptyl-9H-carbazole in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,7-Dibromo-9-heptyl-9H-carbazole, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental determination.

Introduction: The Significance of this compound

This compound is a derivative of carbazole, an aromatic heterocyclic compound with a tricyclic structure.[1] The strategic placement of bromo-functional groups and a heptyl chain on the carbazole core imparts specific electronic and physical properties, making it a valuable precursor in the synthesis of advanced materials.[2][3] Notably, carbazole derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge transport properties, thermal stability, and tunable electronic structures.[4][5]

The solubility of this compound is a critical parameter that dictates its processability and application. Proper solvent selection is paramount for achieving uniform thin films, controlling molecular packing, and enabling efficient purification through techniques like crystallization and chromatography. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and a practical approach to its experimental determination.

Understanding the Molecular Structure and its Impact on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which emphasizes the importance of matching intermolecular forces between the solute and the solvent.[6][7] The molecular architecture of this compound features distinct regions that influence its interaction with different solvents:

-

The Carbazole Core: The large, rigid, and aromatic carbazole core is inherently non-polar and hydrophobic. This region favors interactions with solvents that can engage in π-π stacking and van der Waals forces.

-

Bromo Substituents: The two bromine atoms at the 2 and 7 positions introduce polarity and increase the molecule's molecular weight. Halogen atoms can participate in halogen bonding, which can influence self-assembly and solubility in specific solvents.[8]

-

The Heptyl Chain: The N-substituted heptyl group is a long, non-polar alkyl chain. This feature significantly enhances the compound's solubility in non-polar organic solvents by increasing its lipophilicity and disrupting crystal lattice formation.[8][9] The alkyl chain is crucial for improving the processability of carbazole-based materials.[9][10]

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π interactions with the carbazole core. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | High | These solvents possess a good balance of polarity and the ability to engage in van der Waals interactions, effectively solvating the entire molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent that can interact with the polarizable bromine atoms and the carbazole nitrogen, while also solvating the alkyl chain. Diethyl ether, being less polar, is expected to be a reasonably good solvent. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents can offer some solubility, but the strong dipole-dipole interactions within the solvent may not be as favorable for the largely non-polar solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Insoluble | The strong hydrogen bonding network in alcohols makes it difficult for the non-polar this compound to dissolve. |

| Alkanes | Hexanes, Heptane | Moderate | The heptyl chain promotes solubility in these non-polar solvents. A related compound, 2,7-dibromo-9-octyl-9H-carbazole, has been successfully crystallized from hexanes, indicating at least moderate solubility at elevated temperatures.[9] |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents are excellent at dissolving many organic compounds, their high polarity may not be an ideal match for the predominantly non-polar nature of the target molecule. |

| Water | Insoluble | The hydrophobic nature of the molecule precludes any significant solubility in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (high purity)

-

A range of analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Factors Influencing Solubility

The interplay of various molecular and solvent properties determines the solubility of this compound. The following diagram illustrates these key relationships.

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. oled-intermediates.com [oled-intermediates.com]

- 9. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2,7-Dibromo-9-heptyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 2,7-Dibromo-9-heptyl-9H-carbazole, a key building block in the development of advanced organic electronic materials and a scaffold of interest in medicinal chemistry. While specific experimental thermal analysis data for this exact molecule is not extensively published, this guide synthesizes available information on closely related carbazole derivatives and the fundamental principles of thermal degradation of halogenated aromatic compounds to provide a robust predictive overview. We will delve into the expected thermal properties, elucidate probable degradation mechanisms, and outline the state-of-the-art methodologies for empirical validation. This document is intended to serve as an essential resource for researchers and professionals working with this and similar carbazole-based materials, enabling a deeper understanding of their thermal behavior, which is critical for optimizing processing conditions, ensuring long-term device stability, and assessing the developability of pharmaceutical candidates.

Introduction: The Significance of Thermal Stability in Carbazole Derivatives

Carbazole and its derivatives have emerged as a critical class of heterocyclic aromatic compounds, finding extensive applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds for biologically active molecules.[1][2] The 2,7-dibromo-9-alkyl-9H-carbazole framework, in particular, offers a versatile platform for synthesizing a wide array of functional materials through cross-coupling reactions at the bromine positions.[3] The N-heptyl group in this compound is primarily introduced to enhance solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices.

The thermal stability of these materials is a paramount concern that dictates their processability and long-term performance. For organic electronics, high thermal stability is essential to withstand the temperatures required for device fabrication, such as vacuum deposition and annealing processes, without undergoing decomposition. Furthermore, the operational lifetime of an OLED or OPV device is intrinsically linked to the thermal robustness of its constituent materials. In the context of drug development, understanding the thermal stability of a molecule is a regulatory requirement and is critical for determining appropriate storage conditions, formulation strategies, and assessing its shelf-life.

This guide will provide a detailed examination of the factors influencing the thermal stability of this compound and its likely degradation behavior under thermal stress.

Physicochemical Properties and Expected Thermal Behavior

This compound is a solid at room temperature with a reported melting point in the range of 72.0 to 76.0 °C. The thermal stability of carbazole derivatives is generally high, with decomposition temperatures often exceeding 300 °C.[3] This high stability is attributed to the rigid and aromatic nature of the carbazole core.

The introduction of the N-heptyl chain and the two bromine atoms will influence the overall thermal properties. The flexible alkyl chain is expected to be the initial site of thermal decomposition, likely through homolytic cleavage of C-C or C-H bonds at elevated temperatures. The C-Br bonds are also susceptible to cleavage, potentially leading to debromination reactions.

Table 1: Physicochemical and Predicted Thermal Properties of this compound

| Property | Value/Predicted Behavior | Source/Rationale |

| Molecular Formula | C₁₉H₂₁Br₂N | - |

| Molecular Weight | 423.19 g/mol | - |

| Appearance | White to off-white crystalline solid | General observation for similar compounds |

| Melting Point (Tₘ) | 72.0 - 76.0 °C | |

| Decomposition Temp. (Tₔ) | Predicted to be > 300 °C | Based on the high thermal stability of the carbazole core[3] |

| Primary Degradation Onset | Expected to initiate at the N-heptyl chain | The alkyl chain is the most flexible and least conjugated part of the molecule. |

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and identifying the number of degradation steps.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrumentation Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 800 °C).

-

Data Analysis: The resulting thermogram plots the percentage of weight loss against temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrumentation Setup: A calibrated DSC instrument is used with an empty sealed pan as a reference. An inert atmosphere is maintained.

-

Thermal Program: A typical program involves a heat-cool-heat cycle to erase the thermal history of the sample. For instance, heat from room temperature to above the melting point, cool down, and then reheat.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks, while glass transitions appear as a step change in the baseline.

Predicted Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions. Based on the pyrolysis of similar brominated aromatic compounds and N-alkylated heterocycles, the following degradation pathways can be postulated:

-

N-Heptyl Chain Degradation: The initial degradation is expected to involve the N-heptyl chain due to the lower bond dissociation energies of C-C and C-H bonds compared to the aromatic C-N and C-Br bonds. This can proceed via radical mechanisms, leading to the formation of smaller alkyl fragments and a carbazole radical.

-

C-Br Bond Cleavage: At higher temperatures, homolytic cleavage of the C-Br bonds will occur, releasing bromine radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction and recombination.

-

Carbazole Core Degradation: The carbazole core itself is highly stable. Its degradation will likely occur at very high temperatures and may involve ring-opening reactions and fragmentation into smaller aromatic and nitrogen-containing compounds.

Identification of Degradation Products

To identify the specific chemical species formed during the thermal degradation of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most powerful analytical technique.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile and semi-volatile degradation products are separated by gas chromatography and identified by mass spectrometry.

-

Sample Preparation: A very small amount of the sample is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in the pyrolyzer, which is directly coupled to the GC inlet.

-

GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparing them to spectral libraries.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the thermal stability and degradation of this compound. While direct experimental data for this specific compound is limited, a thorough understanding of its thermal behavior can be extrapolated from the analysis of related carbazole derivatives and the fundamental principles of thermal decomposition. The key takeaways are:

-